molecular formula C21H23N5O3 B2962474 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105202-20-7

4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2962474
CAS RN: 1105202-20-7
M. Wt: 393.447
InChI Key: NNHQJRCNGNMRRR-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Medicinal Applications

Research involving the design and synthesis of pyrazole, pyrazolone, and pyridazinone derivatives demonstrates the compound's relevance in medicinal chemistry. For instance, compounds with the pyrazole moiety have been synthesized for their potential analgesic properties, showing moderate to good activity in vivo studies, highlighting the structural utility of such frameworks in developing therapeutic agents (Aggarwal et al., 2020).

Antibacterial Activity

Nitrogen-carbon-linked azolylphenyl oxazolidinone derivatives, incorporating morpholine rings similar to the structure , have shown promising antibacterial activity, especially against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). This underscores the compound's potential applicability in addressing bacterial resistance.

Heterocyclic Synthesis

The compound's framework is relevant in the synthesis of heterocyclic compounds, a cornerstone of pharmaceutical research and development. Studies have shown the synthesis of novel heterocyclic derivatives, indicating the structural flexibility and chemical reactivity of pyrazolo[3,4-d]pyridazin derivatives for generating bioactive molecules with potential chemical and pharmacological activities (Ho & Suen, 2013).

Catalytic and Chemical Activities

Cationic gold(I) heteroleptic complexes bearing pyrazole-derived N-heterocyclic carbene have been synthesized, with studies on their characterizations and cytotoxic activities, demonstrating the use of such compounds in catalysis and potential antitumor applications (Sivaram et al., 2013).

Antitumor and Antifungal Activities

The synthesis of pyrazolo[1,5-a]pyrazin derivatives and their evaluation against lung cancer cell lines underscore the potential antitumor applications of these compounds (Zheng et al., 2011). Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with noted antitubercular and antifungal activity reflects the broad scope of research into heterocyclic compounds for addressing diverse biomedical challenges (Syed et al., 2013).

properties

IUPAC Name

4-cyclopropyl-1-(2-methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-4-2-3-5-17(14)26-20-16(12-22-26)19(15-6-7-15)23-25(21(20)28)13-18(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQJRCNGNMRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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